molecular formula C13H9ClF3N5O B12240655 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole

6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole

Cat. No.: B12240655
M. Wt: 343.69 g/mol
InChI Key: RMYXOVXVZYURBI-UHFFFAOYSA-N
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Description

6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a triazolopyrazine moiety, which is further substituted with a chloro and trifluoromethyl group. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolopyrazine core, which is then subjected to further functionalization to introduce the benzoxazole ring and the chloro and trifluoromethyl substituents .

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations .

Chemical Reactions Analysis

6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole include other triazolopyrazine derivatives and benzoxazole-containing molecules. These compounds share structural similarities but may differ in their substituents and overall biological activity. For instance:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9ClF3N5O

Molecular Weight

343.69 g/mol

IUPAC Name

6-chloro-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole

InChI

InChI=1S/C13H9ClF3N5O/c14-7-1-2-8-9(5-7)23-12(18-8)21-3-4-22-10(6-21)19-20-11(22)13(15,16)17/h1-2,5H,3-4,6H2

InChI Key

RMYXOVXVZYURBI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

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